

Ametryn-13C,d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ametryn-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ametryn-13C,d3**, a stable isotope-labeled derivative of the s-triazine herbicide, Ametryn. This document is intended to serve as a core resource for professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds for quantitative analysis and tracer studies.


Introduction to Ametryn-13C,d3

Ametryn-13C,d3 is a synthetically produced isotopologue of Ametryn where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, carbon-13 (^{13}C) and deuterium (^2H or D), respectively.[1] Ametryn itself is a selective herbicide used to control broadleaf and grass weeds in various crops by inhibiting photosynthesis and other enzymatic processes.[1] The incorporation of stable isotopes renders **Ametryn-13C,d3** an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response. It can also be employed as a tracer in metabolic and environmental fate studies.[1]

Chemical Structure and Properties

The chemical structure of **Ametryn-13C,d3** is characterized by a triazine ring with ethylamino, isopropylamino, and a labeled methylthio group. The isotopic labels are specifically located on the methyl group of the methylthio substituent.

Chemical Structure:

 Ametryn-13C,d3 Chemical Structure

Caption: Chemical structure of **Ametryn-13C,d3**.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Ametryn-13C,d3** and its unlabeled counterpart, Ametryn.

Property	Ametryn-13C,d3	Ametryn (unlabeled)
Molecular Formula	C ₈ ¹³ CH ₁₄ D ₃ N ₅ S[1]	C ₉ H ₁₇ N ₅ S
Molecular Weight	231.34 g/mol	227.33 g/mol
Appearance	Solid	White to off-white solid
Purity	≥95% or ≥98%	Typically ≥95% for analytical standards
SMILES	CC(NC1=NC(S--INVALID-LINK--([2H]) [2H])=NC(NCC)=N1)C	CCNC1=NC(=NC(=N1)SC)NC(C)C
Melting Point	Not specified	84-85 °C
Water Solubility	Not specified	185 mg/L at 20 °C
Solubility in Organic Solvents	Soluble in DMSO	Soluble in acetone, methanol, toluene

Experimental Protocols

Ametryn-13C,d3 is primarily used as an internal standard in analytical methods for the detection and quantification of Ametryn in various matrices. Below is a representative

experimental protocol for the analysis of Ametryn in water samples using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction for Water Samples

This protocol is adapted from methodologies for the extraction of triazine herbicides from aqueous matrices.

- **Sample Collection:** Collect water samples in amber glass bottles and store at 4°C until analysis.
- **Fortification:** For calibration and quality control, spike known volumes of blank water samples with standard solutions of Ametryn and a fixed concentration of **Ametryn-13C,d3** as the internal standard.
- **pH Adjustment:** Adjust the pH of a 100 mL water sample to basic conditions (e.g., pH 12) using a sodium hydroxide solution. This minimizes the protonation of Ametryn and enhances extraction efficiency.
- **Extraction:** Transfer the pH-adjusted sample to a separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
- **Repeat Extraction:** Collect the organic (bottom) layer. Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane.
- **Drying and Concentration:** Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- **Reconstitution:** Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile). The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

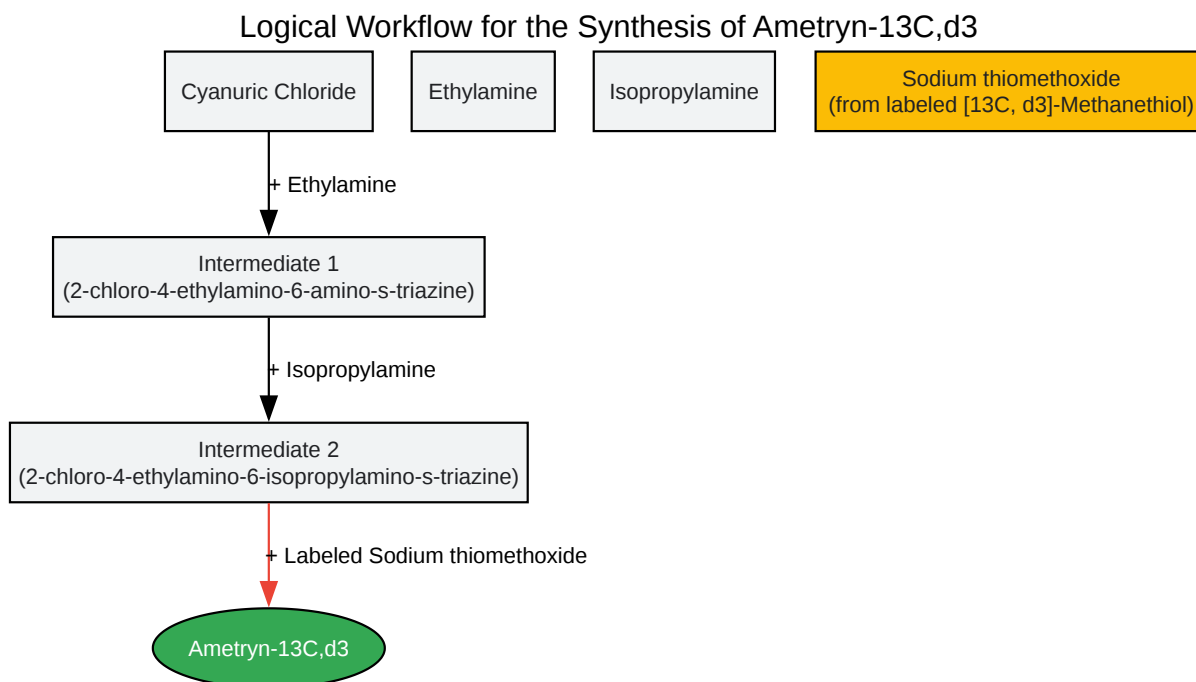
The following are typical instrumental parameters for the analysis of Ametryn.

- Liquid Chromatograph (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-20 μ L.
- Mass Spectrometer (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Ametryn: Precursor ion (m/z) 228.1 -> Product ions (e.g., m/z 186.1, 96.1).
 - **Ametryn-13C,d3**: Precursor ion (m/z) 232.1 -> Product ions (e.g., m/z 189.1, 96.1).
 - Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Logical Workflow for the Synthesis of Ametryn-13C,d3

The synthesis of isotopically labeled s-triazine herbicides like **Ametryn-13C,d3** generally follows the synthetic route of the unlabeled compound, but with the introduction of labeled precursors at the appropriate step. The following diagram illustrates a logical workflow for the synthesis, starting from the key intermediate, cyanuric chloride.



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Caption: A simplified workflow for the synthesis of **Ametryn-13C,d3**.

This diagram outlines the sequential substitution reactions on the cyanuric chloride ring. The final step involves the introduction of the isotopically labeled methylthio group to yield the desired product. The synthesis of other s-triazine herbicides can be achieved by varying the amine nucleophiles.

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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

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